molecular formula C18H14N2O3S B12886709 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 112798-17-1

2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B12886709
CAS No.: 112798-17-1
M. Wt: 338.4 g/mol
InChI Key: GEHMSKXQTFQRJE-UHFFFAOYSA-N
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Description

2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is an organic compound that features a nitrophenyl group attached to a pyrrole ring, which is further connected to a thioether and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone typically involves the reaction of 2-nitrophenylpyrrole with a thiol compound under specific conditions. One common method involves the use of 2-nitrophenylpyrrole and 1-phenylethanone in the presence of a base such as triethylamine and a catalyst like palladium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the thioether moiety can interact with thiol-containing enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenyl isothiocyanate
  • 2-Nitrophenyl 1-thio-β-D-galactopyranoside
  • 1-(2-Nitrophenyl)-2-thiohydantoin

Uniqueness

2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is unique due to its combination of a nitrophenyl group, a pyrrole ring, and a thioether linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

112798-17-1

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C18H14N2O3S/c21-17(14-7-2-1-3-8-14)13-24-18-11-6-12-19(18)15-9-4-5-10-16(15)20(22)23/h1-12H,13H2

InChI Key

GEHMSKXQTFQRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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